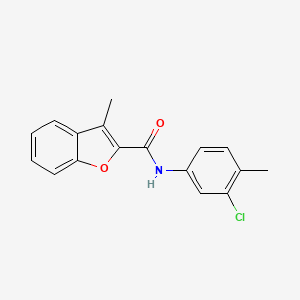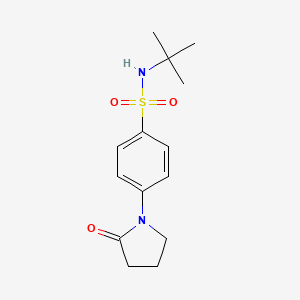
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for clearing glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.
Mécanisme D'action
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide works by binding to the substrate binding site of EAATs, thereby preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. This compound has been shown to be a non-competitive inhibitor of EAATs, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. This compound has also been shown to induce neuronal death in certain conditions, such as ischemia and epilepsy. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of EAATs, which allows for precise manipulation of glutamate levels in the brain. This compound has also been shown to be effective in a variety of experimental settings, including brain slices, cultured cells, and in vivo animal models. However, this compound has some limitations as well. It can induce neuronal death in certain conditions, which can confound experimental results. Additionally, this compound has a relatively short half-life in the brain, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the role of EAATs in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. This compound could be used to investigate the potential therapeutic benefits of modulating EAAT activity in these conditions. Another area of interest is the development of more selective and potent EAAT inhibitors, which could provide even greater precision in manipulating glutamate levels in the brain. Finally, this compound could be used to investigate the role of glutamate in various physiological processes, such as learning and memory, and in the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized using a multi-step process starting from 4-nitrobenzenesulfonyl chloride and tert-butylamine. The intermediate product is then reacted with 2-oxopyrrolidine to yield this compound. The synthesis process has been optimized to achieve high yield and purity of the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been used extensively in scientific research to study the role of EAATs in various physiological and pathological conditions. It has been shown to be effective in blocking glutamate uptake in brain slices and cultured cells. This compound has also been used to investigate the role of EAATs in synaptic plasticity, neurodegeneration, and epilepsy.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)15-20(18,19)12-8-6-11(7-9-12)16-10-4-5-13(16)17/h6-9,15H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIXETOKRVCSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)
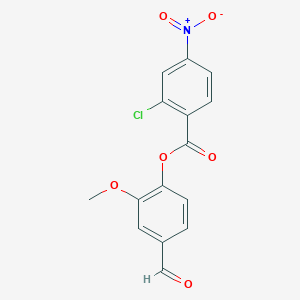
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)


![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
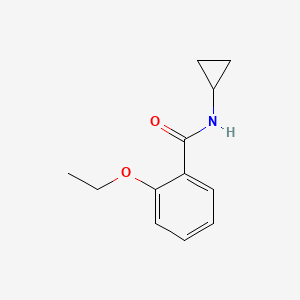
![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
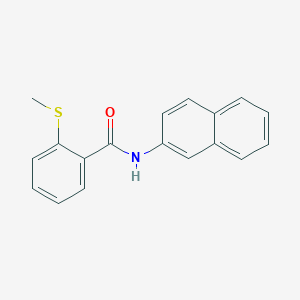
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)
![4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)
